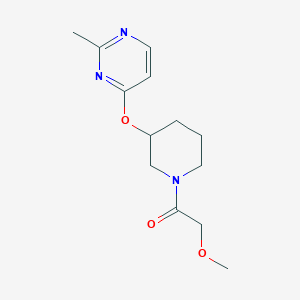

2-Methoxy-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-methoxy-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-10-14-6-5-12(15-10)19-11-4-3-7-16(8-11)13(17)9-18-2/h5-6,11H,3-4,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYKQPLACKXLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method involves the reaction of 2-methylpyrimidine with a piperidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The piperidine and pyrimidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methoxy-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues from Vandetanib Derivatives ()

Five Vandetanib-derived compounds with nitroimidazole groups and piperidine linkers were synthesized (Table 1). These analogs share a quinazoline core (unlike the pyrimidine in the target compound) and exhibit variations in substituents affecting molecular weight, melting points, and synthetic yields.

Table 1: Physicochemical Properties of Vandetanib Derivatives

| Compound ID | Substituents | Molecular Weight (Calculated/Experimental) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Bromo-4-methylphenyl, nitroimidazole | 570.1668 / 570.1661 | 143.3–145.0 | 66.6 |

| 2 | 2-Chloro-4-fluorophenyl, 2-methyl-5-nitroimidazole | 598.1981 / 598.1972 | 128.7–130.3 | 71.1 |

| 3 | 3,4-Difluorophenyl, 2-methyl-5-nitroimidazole | 582.2776 / 582.2770 | 174.6–177.1 | 63.9 |

| 4 | 3-Bromo-4-methylphenyl, 2-methyl-5-nitroimidazole | 638.1727 / 638.1716 | 141.2–143.4 | 66.6 |

Key Observations :

- Heterocyclic Core: The target compound’s pyrimidine ring (vs.

- Substituent Effects : Halogenated aryl groups (e.g., bromo, chloro, fluoro) in analogs correlate with higher melting points, suggesting stronger intermolecular interactions (e.g., halogen bonding) .

- Synthetic Yields : Yields for analogs range from 63.9% to 71.1%, reflecting challenges in introducing bulky nitroimidazole groups. The target compound’s methoxy group may simplify synthesis compared to nitroimidazole-containing derivatives.

Pyrimidine-Piperidine Hybrids from Patents ()

European patents describe compounds like 2-(4-[[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid, which share the piperidine-pyrimidine backbone but differ in substituents (Table 2).

Table 2: Key Differences in Patent Compounds

| Feature | Target Compound | Patent Compound (EP 1 808 168 B1) |

|---|---|---|

| Core Structure | Pyrimidine-piperidine | Pyrazolo[3,4-d]pyrimidine-piperidine |

| Substituents | Methoxy, 2-methylpyrimidine | Methanesulfonyl, acetic acid |

| Functional Groups | Ether, ketone | Sulfonyl, carboxylic acid |

Key Observations :

Structural Insights from Protein-Bound Complexes ()

Co-crystal structures of human hydroxyacid oxidase 1 (HOA1) and galactokinase with ligands such as 2-[4-[2-[[2-[3-[2-azanyl-5-(cyclopropylmethoxy)-3,3-dimethyl-indol-6-yl]oxypropyl]-1,3-dihydroisoindol-5-yl]oxy]ethyl]-1,2,3-triazol-1-yl]-1-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]ethanone highlight the importance of piperidine-triazole motifs in enzyme inhibition. While distinct from the target compound, these structures underscore the role of piperidine flexibility and heterocyclic diversity in optimizing binding interactions .

Biological Activity

2-Methoxy-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone, also known by its CAS number 2380063-50-1, is a synthetic organic compound that has gained attention for its potential biological activities. This article explores its biological properties, focusing on antibacterial, antifungal, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 278.35 g/mol. The compound features a methoxy group and a piperidine ring substituted with a 2-methylpyrimidine moiety, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of various piperidine derivatives, indicating that modifications in their structure can significantly influence their efficacy against bacterial strains. For example:

- Case Study : A study evaluating piperidine derivatives reported that certain compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that similar structural features in this compound could confer comparable antibacterial activity.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown antifungal effects. For instance:

- Research Findings : A study on pyrrolidine derivatives indicated that certain compounds inhibited the growth of Candida albicans with MIC values ranging from 3.125 to 100 mg/mL . This highlights the potential of similar compounds like this compound to exhibit antifungal activity.

| Compound | MIC (mg/mL) | Target Fungus |

|---|---|---|

| Compound C | 3.125 | C. albicans |

| Compound D | 100 | Other fungi |

Anticancer Activity

The compound's structural components suggest potential anticancer properties, particularly through targeting specific pathways involved in cancer cell proliferation.

- Case Study : Research on related piperazine derivatives demonstrated significant efficacy against human breast cancer cells, with IC50 values comparable to established drugs like Olaparib . This indicates that compounds structurally similar to this compound may also inhibit cancer cell growth effectively.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound E | 18 | Breast Cancer |

| Olaparib | 57.3 | Breast Cancer |

The proposed mechanisms by which piperidine derivatives exert their biological effects include:

- Inhibition of Enzymatic Activity : Many compounds interact with enzymes critical for bacterial and fungal survival or cancer cell proliferation.

- Disruption of Membrane Integrity : Some derivatives may compromise cell membrane integrity, leading to cell death.

- Targeting Specific Pathways : For anticancer activity, compounds may inhibit pathways such as PARP (Poly(ADP-ribose) polymerase), crucial for DNA repair mechanisms in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.